molecular formula C8H11Cl3N2 B12286827 1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride

1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride

Katalognummer: B12286827
Molekulargewicht: 241.5 g/mol
InChI-Schlüssel: CNSJTJWZIWMNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride is a chemical compound with the molecular formula C8H11Cl3N2 It is a derivative of hydrazine, characterized by the presence of a 2,4-dichlorophenyl group attached to an ethylhydrazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride typically involves the reaction of 2,4-dichlorophenylacetonitrile with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-Dichlorophenylacetonitrile+Hydrazine hydrate1-(2,4-Dichlorophenyl)ethylhydrazine\text{2,4-Dichlorophenylacetonitrile} + \text{Hydrazine hydrate} \rightarrow \text{1-(2,4-Dichlorophenyl)ethylhydrazine} 2,4-Dichlorophenylacetonitrile+Hydrazine hydrate→1-(2,4-Dichlorophenyl)ethylhydrazine

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form, which is more stable and easier to handle.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives with different substituents.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the chlorine atoms.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

1-(2,4-Dichlorophenyl)ethylhydrazine;hydrochloride can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)hydrazine: Lacks the ethyl group, resulting in different chemical properties and reactivity.

    1-(2,4-Dichlorophenyl)ethylamine: Contains an amine group instead of a hydrazine moiety, leading to different biological activities.

    2,4-Dichlorophenylhydrazine: Similar structure but without the ethyl group, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H11Cl3N2

Molekulargewicht

241.5 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)ethylhydrazine;hydrochloride

InChI

InChI=1S/C8H10Cl2N2.ClH/c1-5(12-11)7-3-2-6(9)4-8(7)10;/h2-5,12H,11H2,1H3;1H

InChI-Schlüssel

CNSJTJWZIWMNPC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.